molecular formula C15H17NO4S B4244883 6-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one

6-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one

Cat. No.: B4244883
M. Wt: 307.4 g/mol
InChI Key: LBQUEISFVGQCLQ-UHFFFAOYSA-N
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Description

6-[(3-Methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is a synthetic chromenone (coumarin) derivative featuring a sulfonyl group linked to a 3-methylpiperidine ring at the 6-position of the chromenone core. Chromenones are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Properties

IUPAC Name

6-(3-methylpiperidin-1-yl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-11-3-2-8-16(10-11)21(18,19)13-5-6-14-12(9-13)4-7-15(17)20-14/h4-7,9,11H,2-3,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQUEISFVGQCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501322795
Record name 6-(3-methylpiperidin-1-yl)sulfonylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737613
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

838886-27-4
Record name 6-(3-methylpiperidin-1-yl)sulfonylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the chromenone core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

6-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

6-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chromenone core may interact with DNA or enzymes, leading to various biological effects. The piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Findings from Comparative Studies

Positional Isomerism Effects :

  • The sulfonyl group’s position significantly impacts biological activity. For example, 6-methoxy-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one (sulfonyl at C3) exhibits distinct target selectivity compared to the C6-substituted target compound, likely due to steric and electronic differences .

Substituent Influence: Halogenation: Bromine or chlorine atoms (e.g., in and ) enhance hydrophobic interactions with target proteins, improving potency in antimicrobial and anticancer assays .

Ring System Modifications :

  • Replacing piperidine with azepane (7-membered ring) or morpholine (oxygen-containing ring) alters conformational flexibility and solubility. For instance, azepane-containing analogs () show improved metabolic stability but reduced blood-brain barrier penetration compared to piperidine derivatives .

Sulfonyl Group Role: The sulfonyl moiety enhances electron-withdrawing effects, stabilizing the chromenone core and facilitating interactions with serine residues in enzyme active sites (e.g., proteases or esterases) .

Biological Activity

6-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one, a derivative of chromen-2-one, is gaining attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a chromenone core with a sulfonyl group linked to a 3-methylpiperidine moiety, suggesting diverse pharmacological properties. Despite limited direct literature on this specific compound, related studies on chromenone derivatives provide insights into its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NO4SC_{15}H_{17}NO_4S, with a molecular weight of approximately 317.37 g/mol. The compound's structural characteristics are summarized below:

PropertyValue
Molecular FormulaC15H17NO4S
Molecular Weight317.37 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Chromone derivatives have been extensively studied for their antimicrobial properties. Preliminary investigations suggest that this compound may exhibit similar activities. Chromenones have shown efficacy against various bacterial and fungal strains, indicating that this compound might also possess significant antimicrobial potential, although specific studies on this compound are still pending.

Anti-inflammatory Effects

Research into chromenone derivatives has revealed their potential as anti-inflammatory agents. The presence of the piperidine sulfonyl moiety may enhance the compound's ability to modulate inflammatory pathways. It is hypothesized that this compound might inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), contributing to its anti-inflammatory effects.

Anticancer Properties

The anticancer potential of chromenone derivatives is well-documented. Compounds within this class have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as cell cycle arrest and modulation of signaling pathways. Although specific data on this compound is lacking, its structural attributes suggest it could be explored for similar anticancer activities .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The unique combination of functional groups in this compound may enhance its binding affinity to these targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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